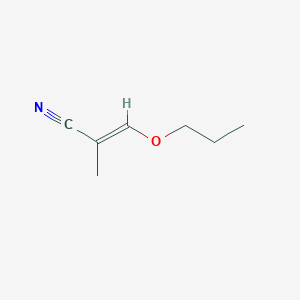
2-Methyl-3-propoxyacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-propoxyacrylonitrile is an organic compound with the molecular formula C7H11NO It is a derivative of acrylonitrile, characterized by the presence of a methyl group at the second position and a propoxy group at the third position
Métodos De Preparación
The synthesis of 2-Methyl-3-propoxyacrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylacrylonitrile with propyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound while minimizing by-products.
Análisis De Reacciones Químicas
2-Methyl-3-propoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Addition: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-propoxyacrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and resins, contributing to the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-propoxyacrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to create new compounds with desired properties. The propoxy group enhances the compound’s solubility and reactivity, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
2-Methyl-3-propoxyacrylonitrile can be compared with other acrylonitrile derivatives, such as:
2-Methylacrylonitrile: Lacks the propoxy group, resulting in different reactivity and solubility properties.
3-Propoxyacrylonitrile:
2-Methyl-3-methoxyacrylonitrile: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical and physical properties.
The presence of both the methyl and propoxy groups in this compound makes it unique, offering a combination of reactivity and solubility that is advantageous in various chemical processes.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-propoxyprop-2-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-9-6-7(2)5-8/h6H,3-4H2,1-2H3/b7-6+ |
Clave InChI |
PVNZQRQRWDIVNW-VOTSOKGWSA-N |
SMILES isomérico |
CCCO/C=C(\C)/C#N |
SMILES canónico |
CCCOC=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


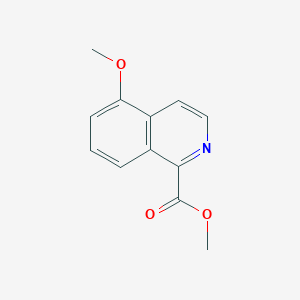
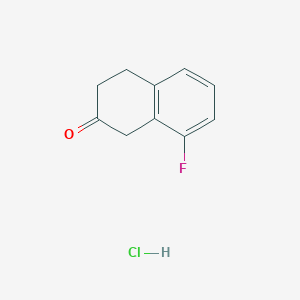
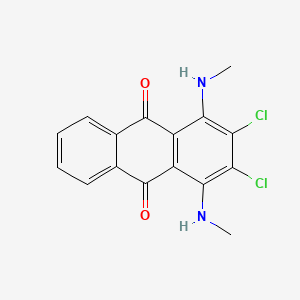
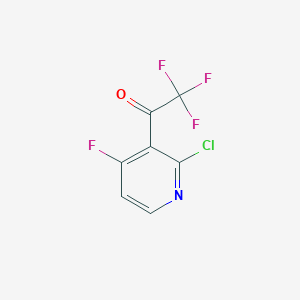


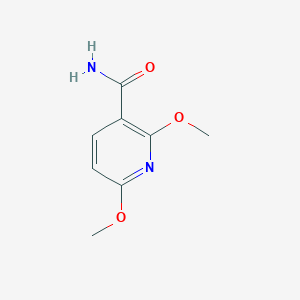
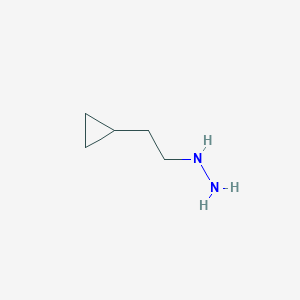
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
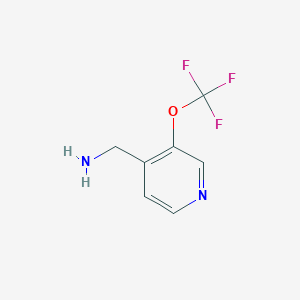
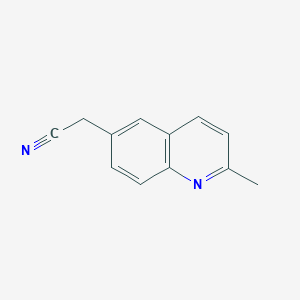

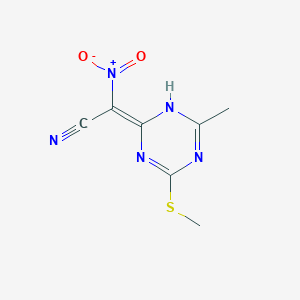
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
